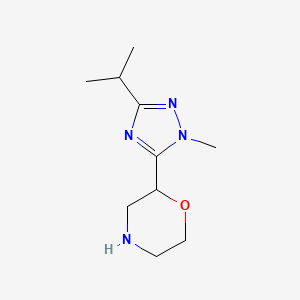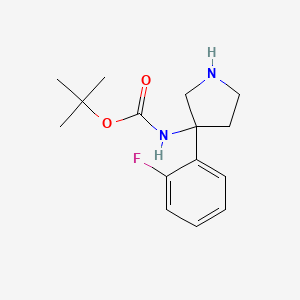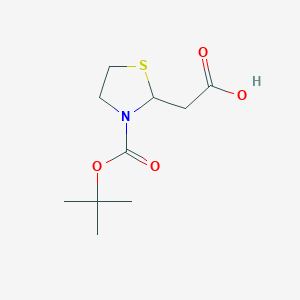
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the nitrogen atom, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid typically involves the reaction of thiazolidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing the compound to act as a prodrug that can be activated under specific conditions. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Another Boc-protected compound with a similar structure but different ring system.
2-(6-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: A compound with a pyrazine ring instead of a thiazolidine ring.
Uniqueness
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its pharmacological activity, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H17NO4S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
WDLNGGVWTABTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCSC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


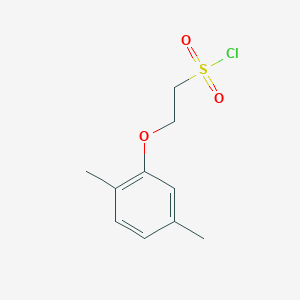
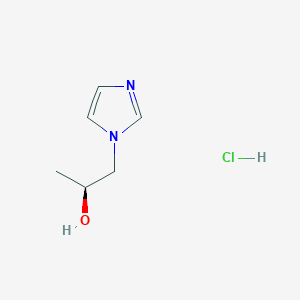

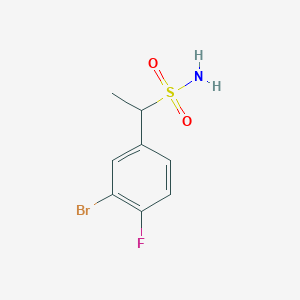


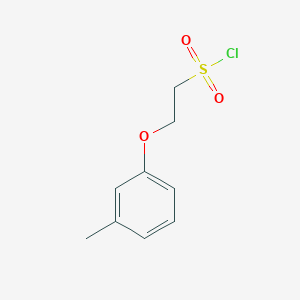
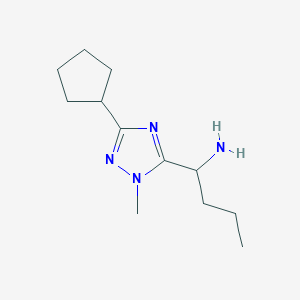
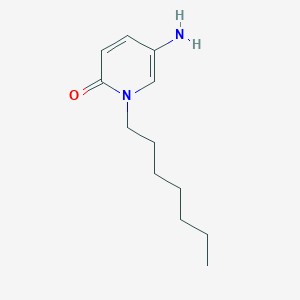
![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
